molecular formula C13H16N2O2S B7501814 (3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol

(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol

Cat. No. B7501814
M. Wt: 264.35 g/mol
InChI Key: OBXMBMRIKIUMSZ-LLVKDONJSA-N
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Description

(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to have promising properties as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding. This leads to a decrease in enzyme activity, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can have therapeutic effects in Alzheimer's disease. Additionally, this compound has been shown to have potential anti-cancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for the research of (3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol. One direction is to further investigate its potential as a drug candidate for Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.

Synthesis Methods

The synthesis of (3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol involves a multi-step process. The first step involves the synthesis of 5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with piperidine to form the desired compound.

Scientific Research Applications

(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have promising activity as an inhibitor of various enzymes, including butyrylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have potential anti-cancer activity.

properties

IUPAC Name

(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-11-3-1-5-15(9-11)8-10-7-12(17-14-10)13-4-2-6-18-13/h2,4,6-7,11,16H,1,3,5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXMBMRIKIUMSZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NOC(=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=NOC(=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol

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